1-(3-(Trifluoromethyl)phenyl)piperidine-4-carboxylic acid
Overview
Description
TFP is a chemical compound that has garnered significant attention in the scientific community due to its potential therapeutic and industrial applications. It belongs to the class of piperidine derivatives and contains a trifluoromethyl group attached to a phenyl ring . The molecular formula is C₁₃H₁₄F₃NO₂ .
Physical and Chemical Properties Analysis
Scientific Research Applications
1. Role in Synthesis of GABA Uptake Inhibitors
The synthesis of fluorine-18 labeled inhibitors of GABA reuptake has been facilitated using compounds related to 1-(3-(Trifluoromethyl)phenyl)piperidine-4-carboxylic acid. These derivatives have been prepared in no-carrier-added form, demonstrating the compound's utility in synthesizing GABA uptake inhibitors, which are significant in neurological research (Kilbourn, Pavia, & Gregor, 1990).
2. Contribution in Cancer Treatment Research
Compounds structurally related to this compound have been identified as potential inhibitors of Aurora A, which may be useful in treating cancer. This suggests that derivatives of this compound could be crucial in developing new cancer treatments (ロバート ヘンリー,ジェームズ, 2006).
3. Application in Epoxide Hydrolase Inhibition
Derivatives of this compound have been found effective as inhibitors of soluble epoxide hydrolase. This discovery is significant for studying various disease models and understanding the role of epoxide hydrolase in them (Thalji et al., 2013).
4. Role in Spectroscopic and Quantum Studies
The compound has been used in studying the spectroscopic properties and quantum mechanics of related compounds. This includes investigations into various properties like Mulliken charges and molecular electrostatic potential, contributing to a deeper understanding of the molecular characteristics of such compounds (Devi, Bishnoi, & Fatma, 2020).
5. Involvement in Chiral Synthesis
It has been involved in the chiral synthesis of protected 2-substituted 4-oxo-piperidine derivatives. These derivatives are vital in the development of new pharmaceuticals and study of chiral molecules (Lau et al., 2002).
6. Application in Enantiopure Synthesis
The compound has facilitated the synthesis of enantiopure pipecolic acids, proving essential in the study of chiral drugs and molecules (Swarbrick & Lubell, 2000).
Safety and Hazards
Properties
IUPAC Name |
1-[3-(trifluoromethyl)phenyl]piperidine-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F3NO2/c14-13(15,16)10-2-1-3-11(8-10)17-6-4-9(5-7-17)12(18)19/h1-3,8-9H,4-7H2,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHATVVFAEAWOJU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)C2=CC=CC(=C2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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